molecular formula C12H8N2O3 B13135205 2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid

2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid

Cat. No.: B13135205
M. Wt: 228.20 g/mol
InChI Key: NLCLADSTIQXTKI-UHFFFAOYSA-N
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Description

2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group at the 4-position of one pyridine ring and a carboxylic acid group at the 4-position of another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Diels-Alder reaction between a key intermediate and a suitable dienophile. For example, a reaction between a pyridine derivative and a triazine carboxylate can lead to the formation of the desired compound . The reaction conditions typically involve the use of hydrogen at room temperature to convert the intermediate to the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, the compound can form Schiff bases with amines, which serve as bidentate ligands in coordination chemistry . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde:

    Pyridine-4-carboxylic acid:

Uniqueness

2-(4-Formylpyridin-2-yl)pyridine-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on different pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar compounds.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

2-(4-formylpyridin-2-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-7-8-1-3-13-10(5-8)11-6-9(12(16)17)2-4-14-11/h1-7H,(H,16,17)

InChI Key

NLCLADSTIQXTKI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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